molecular formula C20H25ClN2O2S B11048289 3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11048289
M. Wt: 392.9 g/mol
InChI Key: IZJBGFVCDZCPGT-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound that features a sulfonyl group, a cyclohexenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 2-(1-cyclohexenyl)ethylamine.

    Formation of the Sulfonamide: The 4-chlorobenzenesulfonyl chloride reacts with 2-(1-cyclohexenyl)ethylamine in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Cyclization: The intermediate undergoes cyclization with 4,5-dimethyl-1H-pyrrole-2-amine under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include sulfoxides or sulfides.

    Substitution: Products include various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The sulfonyl group is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although specific applications would require extensive research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, the sulfonyl group can interact with biological molecules through hydrogen bonding or covalent interactions. The cyclohexenyl and pyrrole groups may contribute to the compound’s overall binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonamide: Shares the sulfonyl group but lacks the cyclohexenyl and pyrrole groups.

    2-(1-cyclohexenyl)ethylamine: Contains the cyclohexenyl group but lacks the sulfonyl and pyrrole groups.

    4,5-dimethyl-1H-pyrrole-2-amine: Contains the pyrrole group but lacks the sulfonyl and cyclohexenyl groups.

Uniqueness

What sets 3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine apart is the combination of these functional groups in a single molecule

Properties

Molecular Formula

C20H25ClN2O2S

Molecular Weight

392.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[2-(cyclohexen-1-yl)ethyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C20H25ClN2O2S/c1-14-15(2)23(13-12-16-6-4-3-5-7-16)20(22)19(14)26(24,25)18-10-8-17(21)9-11-18/h6,8-11H,3-5,7,12-13,22H2,1-2H3

InChI Key

IZJBGFVCDZCPGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCC3=CCCCC3)C

Origin of Product

United States

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